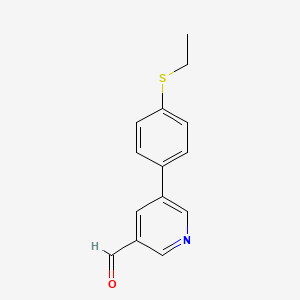
5-(4-(Ethylthio)phenyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE is an organic compound with the molecular formula C14H13NOS It is a derivative of pyridine and contains an ethylthio group attached to a phenyl ring, which is further connected to a pyridine ring with a carbaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE typically involves the following steps:
Formation of the Ethylthio Group: The ethylthio group can be introduced to the phenyl ring through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the phenyl ring.
Coupling with Pyridine: The ethylthio-substituted phenyl ring is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Introduction of the Carbaldehyde Group:
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound’s unique structure makes it suitable for use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethylthio group can interact with the active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
5-(4-METHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE: Similar structure but with a methylthio group instead of an ethylthio group.
5-(4-FLUOROPHENYL)PYRIDINE-3-CARBALDEHYDE: Contains a fluorine atom on the phenyl ring instead of an ethylthio group.
5-(4-TRIFLUOROMETHYL)PHENYL]PYRIDINE-3-CARBALDEHYDE: Contains a trifluoromethyl group on the phenyl ring.
Uniqueness
The presence of the ethylthio group in 5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE imparts unique chemical properties, such as increased lipophilicity and the ability to undergo specific sulfur-related reactions. This makes it distinct from its analogs and useful in applications where these properties are advantageous.
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
5-(4-ethylsulfanylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-2-17-14-5-3-12(4-6-14)13-7-11(10-16)8-15-9-13/h3-10H,2H2,1H3 |
InChI Key |
GVIUGRNLIYMYMW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




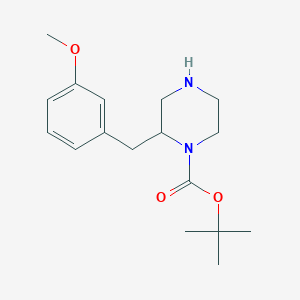
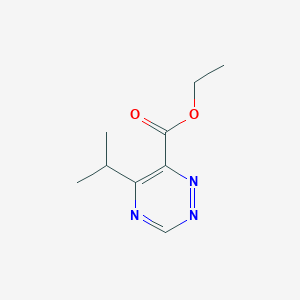
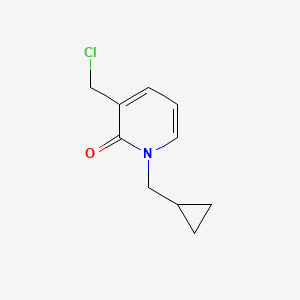
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867343.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14867351.png)
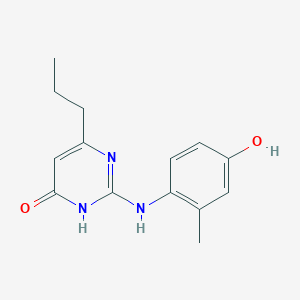
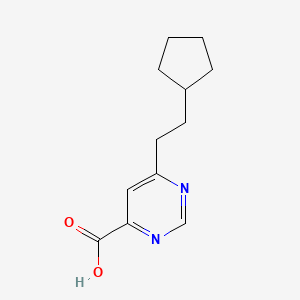
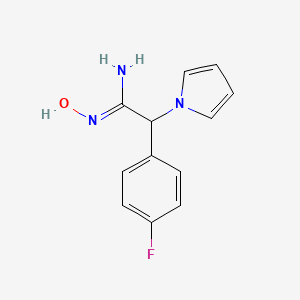
![4-(2,2,2-Trifluoroethyl)-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14867379.png)


